molecular formula C12H17NO2 B8185657 Ethyl (2R,3R)-2-amino-3-phenylbutanoate

Ethyl (2R,3R)-2-amino-3-phenylbutanoate

Cat. No.: B8185657
M. Wt: 207.27 g/mol
InChI Key: JJJCCMPPURKHIM-MWLCHTKSSA-N
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Description

Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and benzylamine.

    Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with benzylamine to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (2R,3R)-2-amino-3-phenylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R,3R)-2-amino-3-phenylbutanoate involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,3S)-2-amino-3-phenylbutanoate: A stereoisomer with different spatial arrangement.

    Ethyl (2R,3S)-2-amino-3-phenylbutanoate: Another stereoisomer with distinct properties.

    Ethyl (2S,3R)-2-amino-3-phenylbutanoate: A stereoisomer with unique reactivity.

Uniqueness

Ethyl (2R,3R)-2-amino-3-phenylbutanoate is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical and biological systems. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCCMPPURKHIM-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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